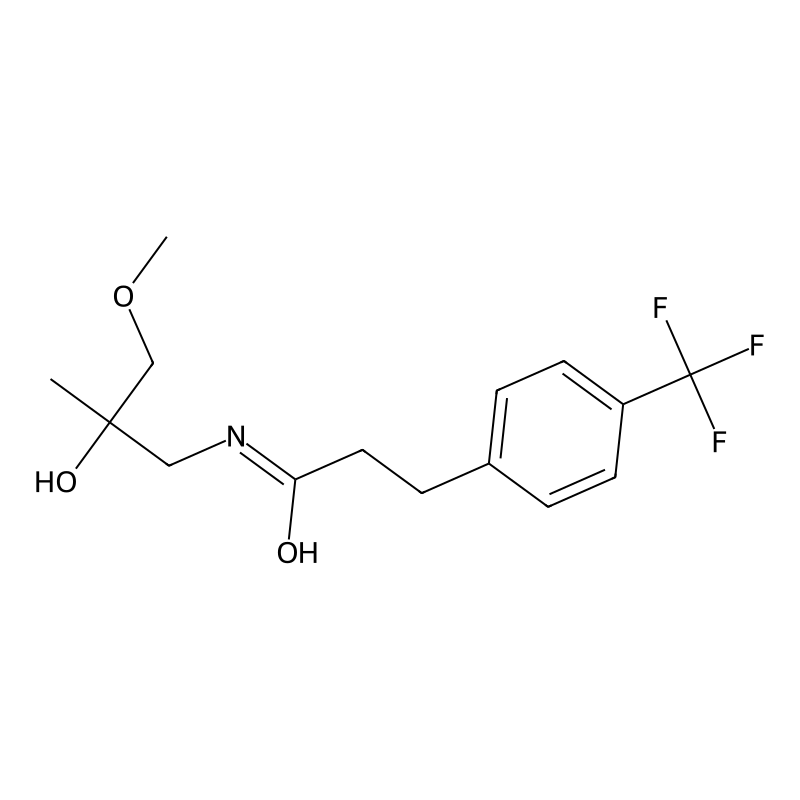N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Catalog No.
S3035679
CAS No.
1788542-44-8
M.F
C15H20F3NO3
M. Wt
319.324
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
1788542-44-8
Product Name
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
IUPAC Name
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-[4-(trifluoromethyl)phenyl]propanamide
Molecular Formula
C15H20F3NO3
Molecular Weight
319.324
InChI
InChI=1S/C15H20F3NO3/c1-14(21,10-22-2)9-19-13(20)8-5-11-3-6-12(7-4-11)15(16,17)18/h3-4,6-7,21H,5,8-10H2,1-2H3,(H,19,20)
InChI Key
ZANXWQOSMYMUHF-UHFFFAOYSA-N
SMILES
CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(COC)O
Solubility
not available
N-(2-hydroxy-3-methoxy-2-methylpropyl)-3-(4-(trifluoromethyl)phenyl)propanamide (referred to as compound X hereafter) is a chemical compound that has gained significant attention in scientific research due to its versatile properties. In this paper, we will provide a comprehensive overview of compound X, including its definition, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions.
Compound X is a synthetic chemical compound that belongs to the class of amides. Its chemical formula is C17H20F3NO4, and its molecular weight is 365.34 g/mol. Compound X has been developed as a potential drug candidate due to its unique medicinal properties and ability to target specific cellular pathways for the treatment of various diseases.
Compound X is a white solid at room temperature with a melting point of 67-69°C. It is sparingly soluble in water, but it is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. The compound's logP value is 3.02, and it has a high lipophilicity. Compound X contains both hydrophilic and lipophilic functional groups, making it a highly potent and versatile compound.
The synthesis of Compound X involves a multi-step process that includes the reaction of different chemical reagents. The synthesis is initiated by reacting the 4-trifluoromethylphenylacetic acid with isobutanol, producing isobutyl 4-trifluoromethylphenylacetate. The resulting compound is then subjected to further reactions to produce Compound X. Characterization of Compound X is usually done using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
The analytical methods utilized for the detection and quantification of Compound X include high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS). These techniques have been found to be very effective in detecting trace amounts of Compound X in complex matrices.
Compound X has demonstrated significant potential in treating various diseases and medical conditions. It has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor activities. Studies have also highlighted its potential in treating cardiovascular and other metabolic diseases like diabetes. In addition, the compound has also demonstrated potent inhibitory effects against several enzymes involved in the progression of diseases.
Despite the potential health benefits of Compound X, it is critical to evaluate its toxicity and safety in scientific experiments. In vitro and in vivo toxicity studies have demonstrated that the compound has low toxicity levels at therapeutic doses. However, further studies are needed to evaluate any possible long-term effects of the compound.
Compound X has been extensively used in scientific experiments due to its unique properties. It has been used as a research tool to study specific cellular pathways and mechanisms of diseases. Additionally, it has also been applied in medicinal chemistry to develop more potent and effective drugs.
The current state of research on Compound X has focused on evaluating its therapeutic efficacy in specific diseases, including cancer, inflammation, and metabolic disorders. Studies have also explored its use as a potential therapeutic agent in drug combination therapies.
Compound X's potential use in treating various diseases and conditions has significant implications in the medical and pharmaceutical industries. Its versatility and ability to target specific cellular pathways make it an ideal candidate for developing more effective drugs. Additionally, its unique properties also have potential applications in other industries, such as in the development of agrochemicals, materials science, and cosmetics.
Despite the promising potential of Compound X, there are still several limitations to its use. One of the significant challenges is its low solubility in water, which limits its bioavailability. Additionally, more research is needed to evaluate any possible long-term effects of the compound on human health. Future directions for research on Compound X include improving its solubility and bioavailability, exploring its potential use in combination therapies, and developing more effective drugs that target specific cellular pathways.
In conclusion, Compound X is a versatile and potent chemical compound that has significant potential in various fields of research and industry. This paper has provided a comprehensive overview of its physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications, limitations, and future directions. Further research aimed at improving its properties and applications could lead to the development of more effective and targeted drugs for the treatment of various diseases.
XLogP3
1.7
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








